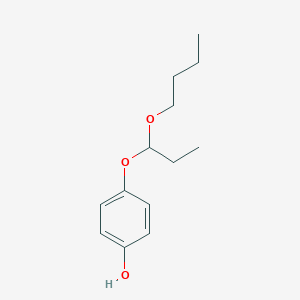
4-(1-Butoxypropoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-Butoxypropoxy)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a butoxypropoxy group attached to the phenol ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Butoxypropoxy)phenol typically involves the nucleophilic aromatic substitution of a halogenated phenol with a butoxypropyl group. The reaction conditions often require a strong base to facilitate the substitution reaction. For example, the reaction can be carried out using sodium hydroxide (NaOH) in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the
Properties
CAS No. |
923035-46-5 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-(1-butoxypropoxy)phenol |
InChI |
InChI=1S/C13H20O3/c1-3-5-10-15-13(4-2)16-12-8-6-11(14)7-9-12/h6-9,13-14H,3-5,10H2,1-2H3 |
InChI Key |
WKKQSNVWXBKGAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CC)OC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


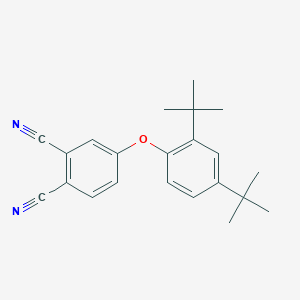
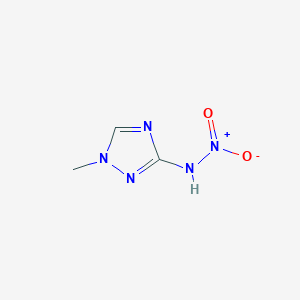
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide](/img/structure/B14203146.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)
![Piperidine, 4-(3-chloro-4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14203150.png)
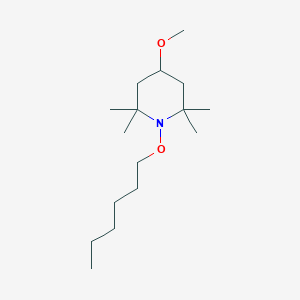
![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)
![2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol](/img/structure/B14203166.png)
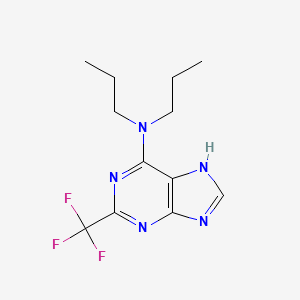
![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)
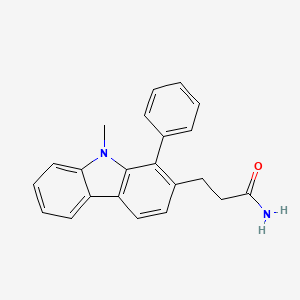
![Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl-](/img/structure/B14203205.png)
